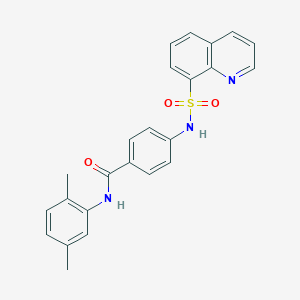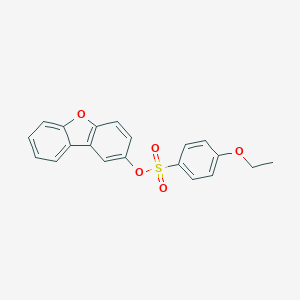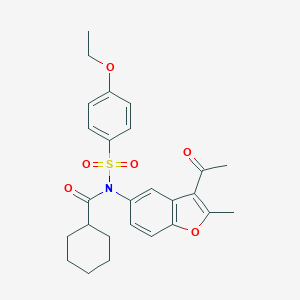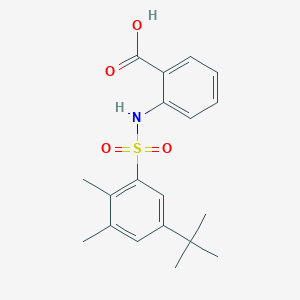
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, also known as DQ-661, is a novel small molecule inhibitor that has been developed for its potential use as a research tool in various scientific fields. The compound has been shown to have promising effects in inhibiting the activity of certain enzymes and proteins within living cells, and has been the subject of several studies exploring its potential applications.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves the inhibition of certain enzymes and proteins within living cells. Specifically, the compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to reduce tumor growth and metastasis. The compound has also been shown to modulate the activity of immune cells by inhibiting the activity of certain proteins involved in the immune response.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have several biochemical and physiological effects within living cells. In addition to its effects on the activity of CAIX and immune cells, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders. The compound has also been shown to have effects on the expression of certain genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its specificity for certain enzymes and proteins. The compound has been shown to have a high degree of selectivity for CAIX, making it a potentially useful tool for studying the role of this enzyme in cancer growth and metastasis. However, one limitation of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness in certain experiments, particularly those involving high concentrations of enzymes or proteins.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CAIX. Another potential direction is the use of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in the treatment of autoimmune diseases, based on its ability to modulate the activity of immune cells. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders, particularly those involving the modulation of neurotransmitter activity.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves several steps, including the reaction of 2,5-dimethylaniline with 8-chloroquinoline, followed by the addition of a sulfonamide group and the formation of the benzamide structure. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis, making it a potential candidate for the development of new cancer therapies. In immunology, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to modulate the activity of immune cells, suggesting its potential use in the treatment of autoimmune diseases. In neuroscience, the compound has been shown to have effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWHKMQPBNHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)






![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)
![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide](/img/structure/B491922.png)


